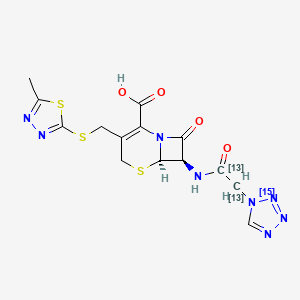

Cefazoline-13C2,15N

Vue d'ensemble

Description

La Céfazoline-13C2,15N est un antibiotique céphalosporine marqué, spécifiquement conçu pour être utilisé comme standard interne en spectrométrie de masse. Ce composé est un dérivé de la céfazoline, un antibiotique à large spectre efficace contre diverses bactéries Gram-positives et Gram-négatives . Le marquage isotopique avec du carbone-13 et de l'azote-15 permet une quantification et un suivi précis en recherche biologique et chimique.

Applications De Recherche Scientifique

Cefazolin-13C2,15N is widely used in scientific research due to its labeled isotopes, which allow for precise quantification and tracking. Some key applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of cefazolin in complex mixtures.

Biology: Employed in studies of bacterial resistance mechanisms and antibiotic efficacy.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of cefazolin in the body.

Industry: Applied in quality control processes to ensure the consistency and potency of cefazolin-containing products.

Mécanisme D'action

Target of Action

The primary targets of Cefazolin-13C2,15N are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Cefazolin-13C2,15N exerts its antibacterial effect by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by Cefazolin-13C2,15N is the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, Cefazolin-13C2,15N prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and death .

Pharmacokinetics

Cefazolin-13C2,15N attains high serum levels after administration . It is excreted quickly via the urine, indicating its renal clearance . The absorption, distribution, metabolism, and excretion (ADME) properties of Cefazolin-13C2,15N contribute to its bioavailability and therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Cefazolin-13C2,15N’s action result in the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefazolin-13C2,15N causes the bacteria to become structurally compromised, leading to cell death . This results in the effective elimination of the bacterial infection.

Action Environment

The action, efficacy, and stability of Cefazolin-13C2,15N can be influenced by various environmental factors. For instance, the presence of a high bacterial inoculum can lead to a phenomenon known as the “inoculum effect,” where some bacterial isolates demonstrate resistance to Cefazolin-13C2,15N . The clinical significance of this effect remains unclear

Méthodes De Préparation

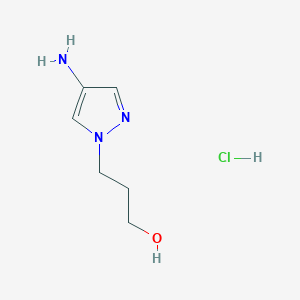

Voies synthétiques et conditions réactionnelles : La synthèse de la Céfazoline-13C2,15N implique l'incorporation d'atomes de carbone et d'azote marqués isotopiquement dans la molécule de céfazoline. Le processus commence généralement par la synthèse de précurseurs marqués, qui sont ensuite intégrés dans la structure de la céfazoline par une série de réactions chimiques. Les étapes clés comprennent :

Formation du cycle β-lactame : Cela implique la cyclisation d'un dérivé d'acide aminé marqué.

Attachement des chaînes latérales : Les chaînes latérales marquées sont attachées au cycle β-lactame par formation de liaison amide.

Purification finale : Le produit est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour obtenir une pureté élevée.

Méthodes de production industrielle : La production industrielle de Céfazoline-13C2,15N suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes de synthèse et de purification automatisés. L'utilisation de précurseurs marqués isotopiquement est soigneusement contrôlée pour garantir un marquage et une qualité de produit constants.

Analyse Des Réactions Chimiques

Types de réactions : La Céfazoline-13C2,15N subit plusieurs types de réactions chimiques, notamment :

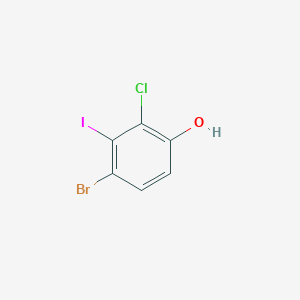

Hydrolyse : Le cycle β-lactame peut être hydrolysé en conditions acides ou basiques, conduisant à la formation de produits inactifs.

Oxydation : Le cycle thiadiazole peut subir une oxydation, affectant l'activité de l'antibiotique.

Substitution : Les chaînes latérales peuvent être modifiées par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Hydrolyse : Eau, acides (par exemple, acide chlorhydrique) ou bases (par exemple, hydroxyde de sodium).

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits formés :

Produits d'hydrolyse : Dérivés inactifs à cycle ouvert.

Produits d'oxydation : Dérivés modifiés du thiadiazole.

Produits de substitution : Divers dérivés substitués de la céfazoline.

4. Applications de la recherche scientifique

La Céfazoline-13C2,15N est largement utilisée dans la recherche scientifique en raison de ses isotopes marqués, qui permettent une quantification et un suivi précis. Certaines applications clés comprennent :

Chimie : Utilisé comme standard interne en spectrométrie de masse pour la quantification de la céfazoline dans des mélanges complexes.

Biologie : Employé dans les études des mécanismes de résistance bactérienne et de l'efficacité des antibiotiques.

Médecine : Utilisé dans les études pharmacocinétiques pour suivre la distribution et le métabolisme de la céfazoline dans l'organisme.

Industrie : Appliqué dans les processus de contrôle qualité pour garantir la cohérence et la puissance des produits contenant de la céfazoline.

5. Mécanisme d'action

La Céfazoline-13C2,15N, comme son composé parent, la céfazoline, exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à des protéines liant la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane . Cette inhibition empêche la formation d'une paroi cellulaire fonctionnelle, conduisant à la lyse et à la mort des cellules bactériennes.

Comparaison Avec Des Composés Similaires

La Céfazoline-13C2,15N est unique en raison de son marquage isotopique, qui la distingue des autres antibiotiques céphalosporines. Des composés similaires comprennent :

Céfazoline : Le composé parent non marqué.

Céfalexine : Un autre antibiotique céphalosporine ayant un spectre d'activité similaire.

Céfuroxime : Une céphalosporine ayant un spectre d'activité plus large contre les bactéries Gram-négatives.

Le marquage isotopique de la Céfazoline-13C2,15N permet des applications analytiques plus précises, ce qui la rend particulièrement précieuse dans les milieux de recherche.

Propriétés

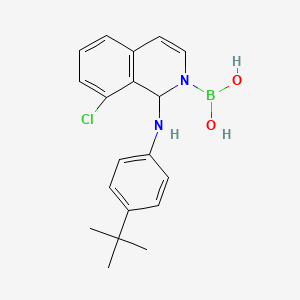

IUPAC Name |

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYYVTUWGNIJIB-ZDZFQHAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

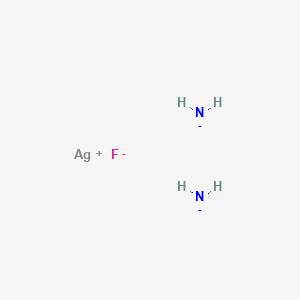

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B1514347.png)

![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)

![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)